OaBac6
Description
OaBac6 is a proline- and arginine-rich antimicrobial peptide (AMP) belonging to the cathelicidin family, identified in sheep (Ovis aries) leukocytes . It is encoded by one of four cathelicidin genes in sheep, alongside OaBac5, OaBac7.5, and OaBac11. These peptides are characterized by their high cationic charge (pI > 13.0) due to abundant arginine residues, which facilitate interactions with negatively charged microbial membranes . This compound exhibits broad-spectrum antimicrobial activity, targeting Gram-negative and Gram-positive bacteria through membrane disruption and intracellular mechanisms. Its role extends beyond direct pathogen neutralization; it modulates immune responses by influencing macrophage and neutrophil activity, enhancing tissue repair and inflammation resolution .
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
RRLRPRHQHFPSERPWPKPLPLPLPRPGPRPWPKPLPLPLPRPGLRPWPKPL |
Origin of Product |
United States |
Comparison with Similar Compounds
OaBac6 shares structural and functional similarities with other proline-rich AMPs across species. Below is a detailed comparison:
Structural and Biochemical Properties
| Compound | Species | Key Features | pI | Arginine Residues | Primary Function(s) |
|---|---|---|---|---|---|
| This compound | Sheep | Proline-rich, cationic, 43 amino acids | >13.0 | 11 | Antimicrobial, immunomodulatory |
| OaBac5α | Sheep | Proline-rich, 10 arginine residues, 44 amino acids | >13.0 | 10 | Membrane disruption, bacterial lysis |
| ChBac5 | Goat | Homologous to OaBac5α, 11 arginine residues | >13.0 | 11 | Broad-spectrum antimicrobial activity |
| Bovine Bac5 | Cattle | Precursor to active Bac5, proline/arginine-rich | >12.5 | 14 | Early-stage pathogen neutralization |
| SMAP-29 | Sheep | α-helical cathelicidin, shorter chain (29 residues) | ~10.5 | 6 | Rapid bactericidal activity |
| PR-39 | Pig | Proline-arginine-rich, 39 residues | >12.0 | 12 | Anti-inflammatory, wound healing |
Key Observations :
- Charge and Cationicity : this compound and its ovine/caprine analogs (OaBac5α, ChBac5) exhibit extreme cationic charges (pI > 13.0), enhancing their binding to microbial membranes. In contrast, SMAP-29 has a lower pI (~10.5), limiting its electrostatic interactions but enabling faster penetration .
- Residue Composition : this compound contains 11 arginine residues, comparable to ChBac5 but fewer than bovine Bac5 (14 residues). This difference may influence target specificity and resistance evolution .
Functional Efficacy
- Antimicrobial Spectrum: this compound and ChBac5 show activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. However, this compound demonstrates superior potency against biofilms due to its higher arginine content . SMAP-29, despite its shorter length, exhibits rapid killing kinetics against Salmonella and Klebsiella but is less effective against Gram-positive pathogens .
- Immunomodulatory Roles: this compound and PR-39 enhance macrophage polarization toward pro-healing phenotypes (M2), reducing inflammation in wound models. Bovine Bac5 primarily acts as a precursor peptide, requiring proteolytic activation for full antimicrobial function, unlike this compound, which is constitutively active .
Mechanistic Differences
- Membrane Disruption : this compound and OaBac5α destabilize membranes via electrostatic interactions and proline-induced pore formation. SMAP-29 adopts an α-helical structure, enabling deeper membrane insertion .
- Intracellular Targets : this compound inhibits bacterial protein synthesis by binding to ribosomal subunits, a mechanism shared with ChBac5 but absent in SMAP-29 .
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